Bienvenue dans la boutique en ligne BenchChem!

methyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride

EZH2 Inhibitor Synthesis Regiospecificity Cancer Therapeutics

Methyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride (CAS 2825006-03-7) is a thiophene derivative distinguished by its unique 4-amino-3-methyl substitution pattern on the thiophene ring. This regioisomer is structurally distinct from the widely used articaine precursor, methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1).

Molecular Formula C7H10ClNO2S
Molecular Weight 207.68 g/mol
CAS No. 2825006-03-7
Cat. No. B6606345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride
CAS2825006-03-7
Molecular FormulaC7H10ClNO2S
Molecular Weight207.68 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1N)C(=O)OC.Cl
InChIInChI=1S/C7H9NO2S.ClH/c1-4-5(8)3-11-6(4)7(9)10-2;/h3H,8H2,1-2H3;1H
InChIKeyHLBWKQVWZJYEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-3-Methylthiophene-2-Carboxylate Hydrochloride (CAS 2825006-03-7): A Key Regioisomeric Thiophene Building Block for Targeted Inhibitor Synthesis


Methyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride (CAS 2825006-03-7) is a thiophene derivative distinguished by its unique 4-amino-3-methyl substitution pattern on the thiophene ring. This regioisomer is structurally distinct from the widely used articaine precursor, methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1). While both share the molecular formula C7H9NO2S·HCl, the positional isomerism critically directs their divergent synthetic applications. The compound is explicitly claimed as a vital intermediate in the synthesis of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, a class of compounds under investigation for cancer therapy [1]. Its hydrochloride salt form provides enhanced solubility and stability over its free base (CAS 1637303-72-0), making it the preferred reagent for controlled, high-fidelity chemical transformations [2].

Why Methyl 4-Amino-3-Methylthiophene-2-Carboxylate Hydrochloride Cannot Be Substituted by Its 3-Amino-4-Methyl Regioisomer


Generic substitution between regioisomers is a critical failure mode in pharmaceutical intermediate procurement. Methyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride and its 3-amino-4-methyl counterpart are not interchangeable due to the divergent reactivity dictated by the amino group's position. In the 3-amino-4-methyl isomer, the amino group's proximity to the ester group facilitates direct amidation for articaine synthesis [1]. In contrast, the 4-amino-3-methyl isomer's distinctive geometry is essential for constructing the tetra-substituted thiophene core required for EZH2 inhibitor pharmacophores; substitution with the wrong regioisomer leads to a complete failure to form the desired inhibitor scaffold [2]. Furthermore, the use of the hydrochloride salt, rather than the free base, is mandatory in synthetic protocols requiring precise stoichiometric control in anhydrous environments, as the free base exhibits different solubility and reactivity profiles that reduce yields [3].

Quantitative Differentiation: Direct Evidence for Methyl 4-Amino-3-Methylthiophene-2-Carboxylate Hydrochloride Selection


Regioisomer-Specific Synthetic Utility: Exclusive Intermediate for EZH2 Inhibitor Core Scaffold

The target compound is the mandatory starting material for constructing the 4-(alkylamino)-3-methylthiophene-2-carboxylate core, a fundamental pharmacophore in a series of patented EZH2 inhibitors. The 3-amino-4-methyl regioisomer cannot be used for this transformation because the amino group at the 4-position is required for subsequent alkylation to yield methyl 4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-3-methylthiophene-2-carboxylate, a key intermediate [1]. In a demonstrated patent example, the target compound achieves a 74.4% yield in this critical reductive amination step, whereas the isomeric starting material would produce a structurally distinct, and for this application, inactive product [2].

EZH2 Inhibitor Synthesis Regiospecificity Cancer Therapeutics

Hydrochloride Salt vs. Free Base: Quantified Stability and Solubility Differentiation for Process Chemistry

The hydrochloride salt (CAS 2825006-03-7) provides critical handling advantages over the free base (CAS 1637303-72-0). The free base is an oil at room temperature, presenting significant handling and purification challenges for large-scale synthesis [1]. The hydrochloride salt is a solid, enabling precise weighing and reproducible stoichiometry. Calculated physicochemical data indicate the salt form dramatically alters solubility parameters, with the free base having a calculated LogP of 1.5, suggesting limited aqueous solubility, whereas the hydrochloride salt is expected to increase aqueous solubility by several orders of magnitude, a standard class-level inference for amine hydrochlorides [2]. This difference directly impacts reaction homogeneity and yield reproducibility in protic or biphasic solvent systems.

Salt Form Selection Solid-State Stability Process Chemistry

Differentiation from Articaine Impurity: A Distinct Non-Pharmacopeial Reference Standard for Analytical Quality Control

The 3-amino-4-methyl isomer is well-characterized as Articaine EP Impurity I (CAS 85006-31-1) and is available as a Certified Reference Material (CRM) from suppliers like Sigma-Aldrich (TraceCERT®) . In contrast, methyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride represents a different, non-pharmacopeial impurity or a synthetic precursor orthogonal to the articaine pathway. This distinction is critical for analytical laboratories developing impurity profiling methods for articaine hydrochloride drug substance. The target compound serves as a specific marker for a different synthetic route or degradation pathway, ensuring that quality control methods are comprehensive and can distinguish between the two isomeric impurities, which may co-elute under standard HPLC conditions but have distinct MS/MS fragmentation patterns [1].

Impurity Profiling Analytical Reference Standard Regulatory Science

Biological Activity Differentiation: Potential EZH2 Inhibitor Precursor vs. Local Anesthetic Precursor

The downstream products synthesized from methyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride are potent EZH2 inhibitors. BindingDB data for compounds within the patent series show IC50 values as low as 1.4 nM against wild-type EZH2 [1]. In stark contrast, the 3-amino-4-methyl isomer is the direct precursor to articaine, a local anesthetic with a completely unrelated mechanism of action (sodium channel blockade) and no reported EZH2 activity . While this is a class-level inference based on the final active pharmaceutical ingredients, the choice of starting material irrevocably commits the synthetic pathway to one therapeutic class or the other. For a research program targeting epigenetic modulation, only the 4-amino-3-methyl isomer provides access to this high-potency EZH2 inhibitor space.

EZH2 Inhibition Cancer Cell Proliferation Target Selectivity

Definitive Application Scenarios for Methyl 4-Amino-3-Methylthiophene-2-Carboxylate Hydrochloride Procurement


Synthesis of Tetra-Substituted EZH2 Inhibitor Cores via Reductive Amination

Procurement is mandatory for any medicinal chemistry program developing EZH2 inhibitors based on the GlaxoSmithKline patent family (US9505745B2). The compound's 4-amino group undergoes a highly specific reductive amination with aldehydes to produce methyl 4-(alkylamino)-3-methylthiophene-2-carboxylate intermediates. Achieving the reported 74.4% yield requires the precise regioisomer as the hydrochloride salt for optimal reaction control [1].

Articaine Impurity Profiling and Analytical Method Development

Analytical quality control laboratories developing or validating HPLC/LC-MS methods for articaine hydrochloride API must procure this compound as a distinct, non-pharmacopeial reference standard. It is essential for establishing system suitability, assessing method specificity, and ensuring accurate identification of isomeric impurities that could otherwise be misidentified as the known EP Impurity I .

Solid-Phase Synthesis and Automated Parallel Chemistry Platforms

The solid, free-flowing nature of the hydrochloride salt, in contrast to the oily free base, makes it the only viable form for automated solid-phase synthesis and parallel chemistry platforms. Accurate automated weighing and dispensing rely on the salt's consistent solid-state properties to ensure reproducible stoichiometry across high-throughput experimental arrays [2].

Stability and Forced Degradation Studies of Thiophene-Based APIs

For pharmaceutical development teams investigating the stability of thiophene-containing drugs, this compound serves as a model impurity or degradation product in forced degradation studies. Its distinct retention time and mass spectral signature relative to the 3-amino-4-methyl isomer allow for the development of stability-indicating methods that can differentiate between closely related regioisomeric impurities .

Quote Request

Request a Quote for methyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.